1-(2-Furylmethyl)piperazine

Vue d'ensemble

Description

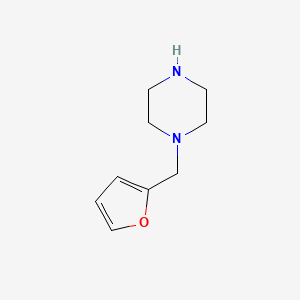

1-(2-Furylmethyl)piperazine is an organic compound with the molecular formula C₉H₁₄N₂O. It consists of a piperazine ring substituted with a 2-furylmethyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(2-Furylmethyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 2-furylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The resulting protected piperazines are then deprotected to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Furylmethyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the furylmethyl group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine or pyridine.

Major Products Formed

Oxidation: Oxidized derivatives of the furylmethyl group.

Reduction: Reduced derivatives of the piperazine ring or the furylmethyl group.

Substitution: Substituted piperazine derivatives with various functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1-(2-Furylmethyl)piperazine has been investigated for its potential therapeutic applications, particularly in the following areas:

Neuropharmacology

Research indicates that this compound may interact with neurotransmitter systems, particularly serotonin and dopamine pathways. It has shown promise in studies related to:

- Anxiolytic Effects : In animal models, this compound has been associated with reduced anxiety-like behaviors, suggesting its potential utility in treating anxiety disorders .

- Pain Management : Studies have indicated that combining this compound with opioid agonists enhances pain relief compared to opioids alone.

Cancer Therapy

Recent investigations have highlighted the anticancer properties of piperazine derivatives. Specifically, this compound has been evaluated for:

- Cytotoxic Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and colon carcinoma . The mechanism involves induction of apoptosis in tumor cells.

Alzheimer’s Disease

The compound has been studied as a potential inhibitor of acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in Alzheimer's disease pathology. Its ability to enhance brain exposure makes it a candidate for further development in cognitive enhancement therapies .

Materials Science Applications

In addition to its medicinal properties, this compound can serve as a building block in materials science:

- Synthesis of Polymers : The compound can be utilized in the synthesis of novel polymers for drug delivery systems and cosmetic formulations, where its properties can enhance stability and efficacy .

Case Study 1: Anxiolytic Effects

A study involving rodent models demonstrated that administration of this compound significantly reduced anxiety-like behaviors compared to control groups. The findings suggest potential applications in developing anxiolytic medications.

Case Study 2: Anticancer Activity

In vitro assays evaluated the cytotoxic effects of this compound on breast cancer cell lines. Results indicated a dose-dependent response, with significant inhibition of cell proliferation observed at higher concentrations.

Mécanisme D'action

The mechanism of action of 1-(2-Furylmethyl)piperazine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it may modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2-Furoyl)piperazine: Similar structure but with a furoyl group instead of a furylmethyl group.

1-(2-Thienylmethyl)piperazine: Contains a thienylmethyl group instead of a furylmethyl group.

1-(2-Pyridylmethyl)piperazine: Contains a pyridylmethyl group instead of a furylmethyl group.

Uniqueness

1-(2-Furylmethyl)piperazine is unique due to the presence of the furylmethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Activité Biologique

1-(2-Furylmethyl)piperazine is a piperazine derivative that has garnered attention due to its diverse biological activities. Piperazine compounds are known for their broad spectrum of pharmacological properties, including antimicrobial, antitumor, and neuropharmacological effects. This article explores the biological activity of this compound, drawing on various studies and findings.

Chemical Structure and Properties

This compound is characterized by the presence of a piperazine ring substituted with a furylmethyl group. Its chemical structure can be represented as follows:

- Molecular Formula : CHN

- CAS Number : 59037-70-6

- LogP : -0.70580 (indicating moderate lipophilicity)

Antitumor Activity

This compound has been investigated for its antitumor properties. In vitro studies have shown that piperazine derivatives can induce apoptosis in cancer cells. For instance, related compounds have been reported to trigger necroptosis in leukemic cells, leading to cell death through mechanisms involving the activation of specific receptors . This raises the possibility that this compound may share similar pathways in exerting antitumor effects.

Neuropharmacological Effects

Piperazine derivatives are also known for their neuropharmacological activities. They have been studied for their interactions with aminergic receptors, which are crucial in modulating neurotransmission. The binding affinity of piperazine compounds to these receptors suggests potential applications in treating neurological disorders .

Study on Piperazine Derivatives

A comprehensive study focused on various piperazine derivatives revealed their ability to bind to aminergic receptors and exhibit antiproliferative effects on cancer cell lines. The findings indicated that structural modifications could significantly influence biological activity, emphasizing the need for further exploration of this compound within this context .

Structure-Activity Relationship (SAR) Studies

SAR studies have shown that variations in the piperazine structure can lead to enhanced biological activity. For example, compounds with specific substitutions on the piperazine ring demonstrated improved efficacy against resistant strains of malaria, highlighting the importance of structural optimization in drug development . This underscores the potential for this compound to be modified for enhanced therapeutic effects.

Data Table: Biological Activities of Piperazine Derivatives

Propriétés

IUPAC Name |

1-(furan-2-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-2-9(12-7-1)8-11-5-3-10-4-6-11/h1-2,7,10H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSSZKRUQKGOJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354149 | |

| Record name | 1-(2-furylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59037-70-6 | |

| Record name | 1-(2-furylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Furylmethyl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.